Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17771571
InChI: InChI=1S/C11H19NO2/c1-8-3-5-11(6-4-8)7-12-9(11)10(13)14-2/h8-9,12H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate

CAS No.:

Cat. No.: VC17771571

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate -

Specification

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name methyl 7-methyl-2-azaspiro[3.5]nonane-3-carboxylate
Standard InChI InChI=1S/C11H19NO2/c1-8-3-5-11(6-4-8)7-12-9(11)10(13)14-2/h8-9,12H,3-7H2,1-2H3
Standard InChI Key GVEHLUMRKWTNFW-UHFFFAOYSA-N
Canonical SMILES CC1CCC2(CC1)CNC2C(=O)OC

Introduction

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate is a complex organic compound featuring a spirocyclic structure, which includes both nitrogen and carbon atoms within its rings. This unique arrangement imparts specific chemical and physical properties to the compound, making it a valuable intermediate in various scientific research applications, particularly in medicinal chemistry and materials science.

Synthesis of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate

The synthesis of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of an appropriate azaspiro precursor with methyl chloroformate. This reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. Common solvents include dichloromethane, with reaction temperatures maintained between 0°C to 25°C to optimize yield and purity.

Synthesis Steps:

  • Preparation of Precursor: The azaspiro precursor is prepared through a series of reactions involving suitable starting materials.

  • Reaction with Methyl Chloroformate: The precursor reacts with methyl chloroformate in the presence of a base like triethylamine.

  • Purification: The product is purified using standard techniques such as chromatography.

Chemical Reactions and Transformations

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

  • Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Biological Activities and Applications

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate has been investigated for its potential biological activities, including antimicrobial and antimalarial properties. Its unique structural features allow it to interact with specific molecular targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Applications:

  • Medicinal Chemistry: Explored as a pharmaceutical intermediate in the development of new drugs.

  • Materials Science: Utilized in the production of specialty chemicals and materials.

  • Biological Research: Investigated for its potential biological activities.

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